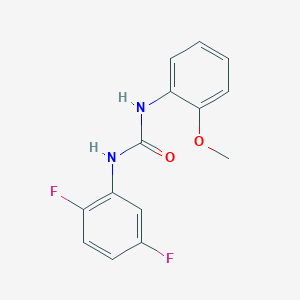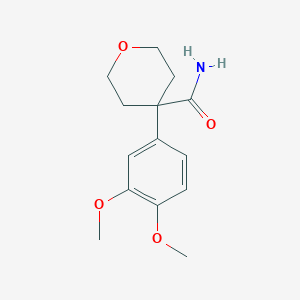![molecular formula C19H23N3O3 B5466265 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide](/img/structure/B5466265.png)
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, specifically in the control of transcriptional elongation. JNJ-42756493 has been shown to have potential therapeutic applications in the treatment of cancer, inflammatory diseases, and cardiovascular diseases.
作用機序
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide inhibits the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting the function of BET proteins, this compound disrupts the expression of genes that are critical for cancer cell survival and proliferation, as well as for the regulation of inflammation and cardiovascular function.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to inhibit the expression of oncogenes, such as MYC and BCL-2, and to promote the expression of tumor suppressor genes, such as p21 and p27. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Finally, this compound has been shown to improve cardiac function in models of heart failure, through its effects on gene expression in cardiac cells.
実験室実験の利点と制限
The advantages of using 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide in lab experiments include its high potency and specificity for BET proteins, its well-characterized mechanism of action, and its potential for therapeutic applications in cancer, inflammatory diseases, and cardiovascular diseases. However, there are also limitations to using this compound, including its relatively high cost and the need for specialized expertise in its synthesis and use.
将来の方向性
There are several future directions for research on 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide, including the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its efficacy, and the optimization of its pharmacokinetic properties for clinical use. In addition, there is a need for further studies to elucidate the mechanisms underlying its effects on gene expression, and to explore its potential for use in other disease indications.
合成法
The synthesis of 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide involves the reaction of 2-(methylamino)pyridine with 2-bromo-1-phenylpropan-1-one to form an intermediate, which is then reacted with morpholine to form the final product. The synthesis has been optimized to produce high yields and purity of the compound.
科学的研究の応用
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma, and to have cardioprotective effects in models of heart failure.
特性
IUPAC Name |
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-19(24,16-7-3-2-4-8-16)18(23)21-14-15-6-5-9-20-17(15)22-10-12-25-13-11-22/h2-9,24H,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHAHOVSKMVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)NCC2=C(N=CC=C2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3'R*,4'R*)-1'-(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5466205.png)
![4-[4-(3-pyridinyloxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5466212.png)
![4-(hydroxymethyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5466214.png)
![3-(1,3-benzodioxol-5-yl)-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5466216.png)

![3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466231.png)
![2-{4-[3-(4-bromobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5466245.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5466257.png)
![11-propionyl-4-[4-(prop-2-yn-1-yloxy)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5466274.png)


![5-{2-[2-(2-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466283.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5466290.png)